molecular formula C58H102O2S B14336578 1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] CAS No. 105613-13-6

1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]

Cat. No.: B14336578
CAS No.: 105613-13-6
M. Wt: 863.5 g/mol
InChI Key: YAPJEPUPQMIIGP-UHFFFAOYSA-N
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Description

1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] is an organic compound characterized by its complex structure, which includes a sulfanediyl group linking two benzene rings substituted with tert-butyl, methyl, and octadecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] typically involves multiple steps, starting with the preparation of the substituted benzene rings. The tert-butyl, methyl, and octadecyloxy groups are introduced through various substitution reactions. The final step involves the formation of the sulfanediyl linkage between the two benzene rings, often using sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether.

    Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] involves its interaction with molecular targets such as enzymes or receptors. The sulfanediyl group can form bonds with various biological molecules, potentially affecting their function. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, tert-butyl-: Similar in having a tert-butyl group attached to the benzene ring.

    Benzene, 1-butyl-2-methyl-: Contains butyl and methyl groups on the benzene ring.

Properties

CAS No.

105613-13-6

Molecular Formula

C58H102O2S

Molecular Weight

863.5 g/mol

IUPAC Name

1-tert-butyl-5-(5-tert-butyl-2-methyl-4-octadecoxyphenyl)sulfanyl-4-methyl-2-octadecoxybenzene

InChI

InChI=1S/C58H102O2S/c1-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-59-53-45-49(3)55(47-51(53)57(5,6)7)61-56-48-52(58(8,9)10)54(46-50(56)4)60-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-2/h45-48H,11-44H2,1-10H3

InChI Key

YAPJEPUPQMIIGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)OCCCCCCCCCCCCCCCCCC)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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